(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
This compound is a benzofuran-3(2H)-one derivative featuring a chloro-substituted benzodioxin moiety at the 6-position, a diethylaminomethyl group at the 7-position, and a hydroxy group at the 6-position of the benzofuran core. Its Z-configuration ensures specific stereoelectronic interactions, which are critical for binding to biological targets.
Properties
IUPAC Name |
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO5/c1-3-24(4-2)10-17-18(25)6-5-16-20(26)19(29-22(16)17)9-13-7-15(23)8-14-11-27-12-28-21(13)14/h5-9,25H,3-4,10-12H2,1-2H3/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUZXLHTCLDZRQ-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC4=C3OCOC4)Cl)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC4=C3OCOC4)Cl)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest interactions with various biological targets, making it a candidate for pharmacological studies. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships, and case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClN2O5 |
| Molecular Weight | 442.9 g/mol |
| Structure | Structure |
The unique arrangement of functional groups, including a chloro-substituted benzo[d][1,3]dioxole moiety and a diethylamino group, contributes to its reactivity and biological profile.
The mechanism of action for this compound is hypothesized based on its structural features. The presence of the diethylamino group may enhance lipophilicity, facilitating cell membrane penetration. Additionally, the chloro group may participate in electrophilic interactions with biological macromolecules, potentially leading to cytotoxic effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Mannich bases, a class of compounds related to our target molecule. Research indicates that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Study on HepG2 Cells : Compounds with similar structures showed IC50 values ranging from 8.2 to 32.1 μM against HepG2 liver cancer cells .
Antimicrobial Activity
Mannich bases have also been reported to possess antimicrobial properties. The introduction of the benzofuran moiety is believed to enhance activity against bacterial strains. In vitro studies demonstrated that related compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
There is emerging evidence that compounds with similar structural motifs may offer neuroprotective benefits. Research indicates potential efficacy in models of neurodegenerative diseases, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.
Case Study 1: Anticancer Activity
A study conducted on a series of Mannich bases demonstrated that compounds structurally similar to this compound exhibited enhanced cytotoxicity in vitro against various cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, derivatives containing the benzofuran scaffold were tested against multiple bacterial strains. Results indicated that these compounds inhibited bacterial growth effectively, suggesting their potential as novel antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of benzofuran-3(2H)-one derivatives with variations in substituents that significantly influence physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:
Structural Analogs and Substituent Variations
Key Findings from Comparative Studies
Halogen Effects: The target compound’s 6-chloro group enhances electrophilic reactivity compared to the 6-bromo analog (), which may improve target binding but reduce solubility due to increased hydrophobicity .
Amine Functionality: The diethylaminomethyl group in the target compound offers greater steric bulk and basicity than the dimethylaminomethyl group in ’s analog, which may enhance membrane permeability but reduce aqueous solubility .
Bioavailability and Solubility: Compounds with polar substituents (e.g., 3,4-dihydroxybenzylidene in ) exhibit higher water solubility (logP < 3) and bioavailability scores (0.55–0.56) compared to halogenated derivatives . The target compound’s moderate solubility is attributed to the balance between its hydrophobic chloro-benzodioxin and hydrophilic diethylaminomethyl groups.
Synthetic Accessibility: The target compound’s synthesis is likely more complex (higher SAS) due to the chloro-benzodioxin scaffold and diethylaminomethyl group, whereas simpler analogs (e.g., ’s dihydroxy derivatives) have lower SAS (1.5–3.42) .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Structural and Functional Group Comparison
Research Implications
- The target compound’s chloro-benzodioxin core may confer selectivity for halogen-binding pockets in enzymes, as seen in kinase inhibitors .
- Its diethylaminomethyl group could enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies, though solubility remains a limitation .
- Future studies should explore hybridizing features from high-bioavailability analogs (e.g., adding polar hydroxy groups) to optimize pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
